molecular formula C5H10ClNO2 B1486459 2-chloro-N-methoxy-N-methylpropanamide CAS No. 952579-60-1

2-chloro-N-methoxy-N-methylpropanamide

Cat. No.: B1486459
CAS No.: 952579-60-1
M. Wt: 151.59 g/mol
InChI Key: UYQRVYOYDVHKLP-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methylpropanamide is an organic compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol. It is a chlorinated amide derivative, known for its utility in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-chloropropanoic acid with N-methoxymethanamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of 2-chloro-N-methoxy-N-methylpropanamide may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkoxy or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles, such as alkoxides or amines, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Alkoxy or alkyl-substituted derivatives.

Scientific Research Applications

2-Chloro-N-methoxy-N-methylpropanamide has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of various chemicals and materials, such as polymers and coatings.

Mechanism of Action

2-Chloro-N-methoxy-N-methylpropanamide is similar to other chlorinated amides, such as 2-chloro-N-methylpropanamide and N-methoxy-N-methylpropanamide. its unique chloro substituent provides distinct chemical properties and reactivity compared to these compounds. The presence of the chlorine atom enhances its reactivity in substitution reactions and allows for the formation of diverse derivatives.

Comparison with Similar Compounds

  • 2-Chloro-N-methylpropanamide

  • N-methoxy-N-methylpropanamide

  • 2-chloro-N- [ (6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide

Properties

IUPAC Name

2-chloro-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-4(6)5(8)7(2)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQRVYOYDVHKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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